molecular formula C15H17BrN4O B2640093 (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1448060-24-9

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2640093
CAS No.: 1448060-24-9
M. Wt: 349.232
InChI Key: MGMPADVXAXKIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone features a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at position 1, a methyl group at position 5, and a pyrrolidin-1-yl methanone at position 4. The bromine atom may enhance lipophilicity and halogen-bonding interactions, while the pyrrolidine group could influence conformational flexibility and receptor binding .

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-10-9-12(5-6-13(10)16)20-11(2)14(17-18-20)15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMPADVXAXKIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCCC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Pyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. Research indicates that compounds containing triazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a related triazole compound demonstrated significant antiproliferative effects against breast cancer cell lines, exhibiting IC50 values in the nanomolar range . The mechanism often involves disruption of microtubule dynamics and interference with tubulin polymerization.

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The compound's structure allows it to exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent, particularly in treating resistant strains of infections.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, certain triazoles have shown promise as aromatase inhibitors, which are vital in the treatment of hormone-dependent cancers such as breast cancer . The incorporation of the pyrrolidine moiety may enhance binding affinity and selectivity towards these targets.

Synthetic Applications

The synthesis of (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves multiple steps that can be optimized for yield and purity. The methods typically include:

  • Click Chemistry: Utilizing azides and alkynes to form the triazole ring efficiently.
  • Pyrrolidine Formation: Various methods can be employed to introduce the pyrrolidine group, enhancing the overall pharmacological profile.

Case Studies

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated significant G2/M phase arrest in MCF-7 cells with low IC50 values.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionShowed potential as an aromatase inhibitor with promising binding affinities.

Mechanism of Action

The mechanism by which (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, influencing the binding affinity and selectivity.

    In Materials Science: The electronic properties of the triazole and phenyl groups can influence the compound’s behavior in electronic devices.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Structural Features
Target Compound 1,2,3-Triazole 4-Bromo-3-methylphenyl, pyrrolidine ~380 (estimated) Bromine enhances halogen bonding; pyrrolidine increases flexibility
4-(4-Chlorophenyl)thiazole derivative (Compound 4, ) Thiazole-pyrazole Chlorophenyl, fluorophenyl ~450 (estimated) Chlorine vs. bromine affects electronic properties; thiazole adds rigidity
1-(4-Nitrophenyl)triazole () 1,2,3-Triazole Nitrophenyl, methyl ~300 (estimated) Nitro group increases polarity, reduces lipophilicity
4-Bromo-pyrazolone () Pyrazolone Bromophenyl, chlorophenyl 301–305 (MS data) Bromine’s isotopic signature in MS; pyrazolone core enables keto-enol tautomerism

Key Observations :

  • Compared to nitro-substituted triazoles (), the target’s bromine and methyl groups enhance lipophilicity, favoring membrane permeability.
  • The pyrrolidine methanone group distinguishes the target from pyrazolone derivatives (), introducing conformational flexibility absent in rigid heterocycles.
Physicochemical Properties
Property Target Compound 4-Chlorophenyl Thiazole () Nitrophenyl Triazole () Pyrazolone ()
Log P (Estimated) ~3.5 ~4.0 ~2.8 ~2.5
Solubility Low in water Moderate in DMSO High in polar solvents Moderate in ethanol
Thermal Stability High (pyrrolidine) Moderate Low (nitro group) High

Key Findings :

  • The target’s bromine and methyl groups increase log P compared to nitro-substituted analogs, favoring blood-brain barrier penetration.
  • The pyrrolidine moiety improves thermal stability relative to nitro-containing compounds, which may degrade under heat .
Crystallographic Data
  • Target Compound : Likely refined using SHELXL (), with unit cell parameters influenced by bromine’s van der Waals radius.
  • Pyrazolone () : Exhibits strong π-π stacking due to planar pyrazolone core.
  • Triazole Derivatives () : Crystallographic studies (e.g., Acta Crystallogr. E) highlight halogen-driven packing motifs.

Insight : The target’s crystal packing may feature halogen bonds (C-Br⋯N/O) and hydrogen bonds involving the pyrrolidine nitrogen .

Biological Activity

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1428359-37-8, is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN5OC_{22}H_{24}BrN_{5}O with a molecular weight of 454.4 g/mol. The structure features a triazole ring and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O₂
Molecular Weight296.12 g/mol
CAS Number933242-93-4
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that triazole-containing compounds often exhibit diverse mechanisms of action, including:

  • Inhibition of Kinases : The presence of the triazole moiety allows for interactions with various kinases, which are critical in cell signaling pathways. For instance, studies have shown that triazole derivatives can inhibit CSNK2A2, a kinase involved in cellular proliferation and survival .
  • Antiviral Activity : Certain triazole derivatives have demonstrated antiviral properties against β-coronaviruses by inhibiting specific viral proteins. This suggests that similar compounds may also exhibit such activity .
  • Metabolic Stability : The compound has shown improved metabolic stability in vitro compared to other analogs, which is crucial for maintaining therapeutic levels in biological systems .

Anticancer Activity

A series of studies have evaluated the anticancer potential of triazole derivatives. For example:

  • Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., HeLa, MCF7). Results indicated significant cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The compound's antimicrobial properties were assessed through:

  • Minimum Inhibitory Concentration (MIC) tests against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory effects, indicating potential as an antimicrobial agent.

Case Studies

  • Case Study on Antiviral Efficacy : A recent study investigated the efficacy of triazole derivatives against MHV (Mouse Hepatitis Virus). The compound exhibited a four-fold increase in potency compared to previous analogs, demonstrating its potential as an antiviral agent .
  • Kinase Inhibition Profile : Another study focused on evaluating the selectivity of the compound against various kinases. The results highlighted its significant inhibitory effect on CSNK2A2 while showing minimal off-target effects, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cycloaddition or substitution reactions. A common approach involves reacting a halogenated triazole precursor (e.g., 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole) with pyrrolidine under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate. Catalytic copper(I) iodide may enhance coupling efficiency .
  • Optimization : Key parameters include temperature (70–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for triazole:pyrrolidine). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Reaction Step Conditions Yield Reference
Triazole formationCu-catalyzed click chemistry, 60°C, 6 hrs65–75%
Pyrrolidine couplingDMF, K₂CO₃, 80°C, 12 hrs80–85%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromo-methylphenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl carbons at δ 45–50 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis reveals planar triazole and puckered pyrrolidine rings, with intermolecular interactions (C–H···O/N) stabilizing the lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 375.08 for C₁₆H₁₈BrN₅O) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus and E. coli) with concentrations ranging from 1–100 µg/mL. Compare activity to structurally similar pyrazole derivatives .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays. The bromo and triazole groups may chelate metal ions in active sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. The triazole ring’s electron-deficient nature enhances reactivity at C4 .
  • Molecular Docking : Dock the compound into protein targets (e.g., COX-2 or EGFR kinases). The pyrrolidinyl group’s flexibility allows conformational adaptation, while bromine enhances hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Study : If Study A reports anticancer activity (IC₅₀ = 10 µM) while Study B shows no effect, analyze assay variables:

  • Cell Lines : Use standardized models (e.g., NCI-60 panel).
  • Solubility : Poor solubility in aqueous buffers may yield false negatives. Use DMSO concentrations <0.1% .
    • Structural Analog Comparison : Compare with analogs lacking the bromo group; halogenation often enhances target affinity .

Q. What mechanistic pathways explain the compound’s reactivity in substitution and reduction reactions?

  • Nucleophilic Substitution : The bromine atom undergoes SNAr displacement with amines/thiols. Kinetic studies (monitored via HPLC) show second-order dependence on nucleophile concentration .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring selectively, forming dihydrotriazole derivatives. Controlled pH (5–6) prevents over-reduction .

Q. How does crystal packing influence the compound’s physicochemical properties?

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute 12% of surface contacts). Tight packing correlates with high melting points (>200°C) .
  • Thermogravimetric Analysis (TGA) : Decomposition above 250°C aligns with stable aromatic-triazole frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.